Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-)

Description

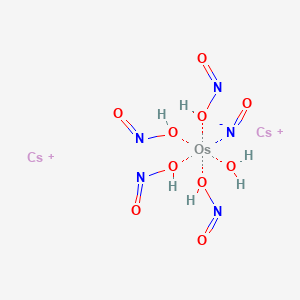

Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2−) (Cs₂[Os(OH)(NO₂)₄(NO)]²⁻) is a cesium salt of a complex osmium anion. Its structure features an osmium center coordinated by one hydroxo ligand (OH⁻), four nitrito-N ligands (NO₂⁻ bound via nitrogen), and one nitrosyl ligand (NO⁺), resulting in an octahedral geometry. The compound is registered under CAS No. 94022-53-4 and is part of a broader class of transition metal complexes with mixed-ligand coordination environments .

Key characteristics include:

- Oxidation state: Osmium is likely in the +3 oxidation state, stabilized by nitrosyl and nitrito ligands.

- Coordination chemistry: The nitrito-N ligands contribute to strong-field ligand effects, influencing electronic properties.

- Synthesis: Typically prepared via controlled ligand substitution reactions in alkaline or nitrite-rich conditions.

Properties

CAS No. |

94022-53-4 |

|---|---|

Molecular Formula |

Cs2H6N5O10Os+ |

Molecular Weight |

692.1 g/mol |

IUPAC Name |

dicesium;nitrous acid;nitroxyl anion;osmium;hydrate |

InChI |

InChI=1S/2Cs.4HNO2.NO.H2O.Os/c;;4*2-1-3;1-2;;/h;;4*(H,2,3);;1H2;/q2*+1;;;;;-1;; |

InChI Key |

QPJQXCAYXLKXLI-UHFFFAOYSA-N |

Canonical SMILES |

[N-]=O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.O.[Cs+].[Cs+].[Os] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) typically involves the reaction of osmium tetroxide (OsO4) with nitrite salts in the presence of cesium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

OsO4+4CsNO2+2H2O→Cs2[Os(NO2)4(NO)]+2HNO3

Industrial Production Methods

Industrial production methods for dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) are not well-documented due to its specialized nature. the synthesis in a laboratory setting can be scaled up by optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields.

Chemical Reactions Analysis

Types of Reactions

Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to form lower oxidation state osmium complexes.

Substitution: The nitrito and nitrosyl ligands can be substituted by other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) are commonly employed.

Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state osmium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in a variety of new complexes with different ligands.

Scientific Research Applications

Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other osmium complexes and as a catalyst in various chemical reactions.

Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.

Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as an anticancer agent.

Industry: Its catalytic properties make it useful in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) exerts its effects involves the coordination of its ligands to the osmium center. The nitrito and nitrosyl groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalytic processes or biological interactions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Properties

Biological Activity

Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) is a complex osmium compound with significant biological activity. Its molecular formula is Cs2H6N5O10Os+, and it has a molar mass of 692.11604 g/mol. This compound has garnered attention due to its unique properties and potential applications in medicinal chemistry and biochemistry.

Chemical Structure

The structural formula of dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) features an osmium center coordinated with nitrito ligands and a hydroxide group, contributing to its biological activity. The presence of nitroso groups is particularly noteworthy, as they can influence the compound's reactivity and interaction with biological systems.

The biological activity of dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) is primarily attributed to its ability to release nitric oxide (NO) upon reduction. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response modulation. The release of NO from this compound can lead to:

- Vasodilation : Enhancing blood flow and reducing blood pressure.

- Antimicrobial Activity : NO has been shown to possess antimicrobial properties, making this compound potentially useful in treating infections.

- Cytotoxic Effects : In certain concentrations, NO can induce apoptosis in cancer cells.

Case Studies

- Anticancer Properties : Research has indicated that osmium complexes, including dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-), exhibit selective cytotoxicity against various cancer cell lines. In vitro studies demonstrated that treatment with this compound led to significant cell death in cancer cells while sparing normal cells.

- Cardiovascular Effects : A study investigating the vasodilatory effects of NO-releasing compounds found that dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) significantly reduced vascular resistance in animal models, suggesting its potential as a therapeutic agent for hypertension.

- Antimicrobial Activity : In vitro assays showed that the compound exhibited bactericidal effects against several strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism was linked to the generation of reactive nitrogen species upon NO release.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.